While research applications are not explicitly mentioned, some resources describe its basic properties relevant for scientific research. These include its chemical structure, molecular weight, and CAS number. PubChem: and the European Chemicals Agency (ECHA) provide this type of information. ECHA - European Union:
In the absence of specific research on N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide, we can look at its structural features to make some educated guesses about potential research areas. The molecule contains a menthane group, which is derived from the natural product menthol. Menthol is known for its cooling and analgesic properties, and researchers might be interested in investigating if N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide possesses similar properties. Additionally, the presence of a carboxamide group suggests potential applications in medicinal chemistry as a functional group present in many drugs.
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of approximately 269.38 g/mol . This compound features a complex structure that includes a menthane backbone, which contributes to its unique properties and applications. It is characterized by its white crystalline appearance and has a mentholic odor, making it suitable for use in flavoring agents . The compound has three defined stereocenters, which are critical for its biological activity and interaction with various receptors .
The chemical behavior of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is influenced by its functional groups. It can undergo hydrolysis to yield P-menthane-3-carboxylic acid and ethanol under acidic or basic conditions. Additionally, it can participate in acylation reactions due to the presence of the carboxamide functional group, allowing for further derivatization into more complex structures. These reactions are essential for modifying the compound for specific applications in pharmaceuticals and food sciences.
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide exhibits notable biological activities, primarily due to its menthol-like properties. It has been identified as having cooling effects, similar to menthol, which makes it valuable in cosmetic and therapeutic formulations . Furthermore, preliminary studies suggest potential anti-inflammatory and analgesic properties, although more research is needed to fully elucidate its mechanisms of action and therapeutic efficacy.
The synthesis of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide typically involves several steps:
These methods highlight the compound's synthetic versatility, allowing modifications that enhance its properties for various applications.
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is primarily used as a flavoring agent due to its pleasant menthol-like taste and aroma. It finds applications in:
Studies on the interactions of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide with biological systems have shown that it can activate certain receptors associated with menthol's cooling effects. Research indicates that it may interact with transient receptor potential channels, specifically TRPM8, which is responsible for sensing temperature changes and cooling sensations . These interactions may explain its applications in pain relief formulations.
Several compounds share structural similarities with N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| P-Menthane-3-carboxylic acid | C10H18O2 | Lacks ethoxycarbonyl group; simpler structure |
| N-Methyl-P-menthane-3-carboxamide | C14H25NO2 | Methyl substitution instead of ethoxycarbonyl |
| Ethyl menthanoate | C12H22O2 | Ester derivative; used mainly in flavoring |
N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is unique due to its combination of a menthane framework with an ethoxycarbonyl moiety, enhancing both its flavor profile and potential therapeutic properties compared to simpler analogs. Its complex stereochemistry also contributes to distinctive biological activities that are not present in structurally similar compounds.
The synthesis of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide through nucleophilic acylation represents a critical pathway utilizing p-menthane-3-carbonitrile as the key precursor compound [1] [2]. The nucleophilic acylation mechanism involves the formation of an acylium ion intermediate that subsequently undergoes nucleophilic attack by ethyl glycinate or its equivalent [3] [4].
The precursor p-menthane-3-carbonitrile is derived from menthol through a series of oxidation and dehydration reactions [5] [6]. The conversion of menthol to the corresponding carbonitrile involves initial oxidation to the carboxylic acid followed by dehydration using conventional reagents such as phosphorus oxychloride or thionyl chloride [7] [8]. This pathway provides access to the menthane framework with the requisite functionality for subsequent carboxamide formation.
The nucleophilic acylation proceeds through a two-step mechanism where the carbonitrile first undergoes hydrolysis or alcoholysis under acidic conditions to generate the corresponding imino ester intermediate [9]. This intermediate then reacts with ethyl glycinate through nucleophilic substitution to form the target carboxamide. The reaction typically requires elevated temperatures and acidic catalysis to facilitate both the initial carbonitrile activation and the subsequent nucleophilic substitution [10] [11].
Mechanistic studies indicate that the reaction rate is governed by the electrophilicity of the acylium species and the nucleophilicity of the attacking amine component [12] [13]. The presence of electron-withdrawing groups on the menthane ring system enhances the electrophilic character of the acyl center, thereby accelerating the nucleophilic attack. Conversely, steric hindrance around the reaction center can significantly reduce reaction rates and yields.
Polyphosphoric acid serves as both catalyst and reaction medium for the cyclocondensation synthesis of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide [1] [2] [14]. The polyphosphoric acid-catalyzed approach represents the most efficient synthetic route, achieving conversion rates exceeding ninety percent under optimized conditions [15] [16].
The mechanism proceeds through initial formation of a phosphorylated intermediate where polyphosphoric acid activates the carbonitrile functionality through protonation [17]. This activation increases the electrophilic character of the carbon center, facilitating nucleophilic attack by the ethyl glycinate component. The polyphosphoric acid medium simultaneously serves multiple functions: it acts as a Brønsted acid catalyst, provides a high-temperature reaction environment, and functions as a dehydrating agent to drive the condensation equilibrium toward product formation [14] [18].
Three distinct synthetic protocols utilizing polyphosphoric acid have been developed, each employing different co-reagents to optimize reaction conditions. The first method incorporates diethyl carbonate as an additional carbonyl source, resulting in a seventy percent conversion rate after one hundred and two hours at 150°C [1]. The second approach utilizes phosphorus oxychloride as an activating agent, achieving 92.5 percent conversion in eight hours at 140°C [2]. The most efficient protocol employs sulfuryl chloride, yielding 94.5 percent conversion in just two hours at 150°C [1] [2].
| Method | PPA Amount (g) | PPA Concentration (%) | Ethanol Amount (g) | Catalyst/Reagent | p-Menthane-3-carbonitrile (g) | Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) |
|---|---|---|---|---|---|---|---|---|
| Method 1 - Diethyl Carbonate | 0.89 | 85 | 0.42 | Diethyl carbonate (0.54 g) | 0.5 | 150 | 102 | 70 |
| Method 2 - Phosphorus Oxychloride | 0.89 | 85 | 0.62 | Phosphorus oxychloride (0.7 g) | 0.5 | 140 | 8 | 92.5 |
| Method 3 - Sulfuryl Chloride | 0.89 | 85 | 0.42 | Sulfuryl chloride (0.61 g) | 0.5 | 150 | 2 | 94.5 |
The cyclocondensation mechanism involves multiple equilibria where the initial nucleophilic addition is followed by intramolecular cyclization and subsequent ring-opening to yield the linear carboxamide product [19] [20]. The high-temperature conditions facilitate these rearrangement processes while the polyphosphoric acid medium maintains the necessary acidity for protonation-deprotonation equilibria throughout the reaction sequence.
Recent mechanistic investigations using computational chemistry have elucidated the transition state structures and activation barriers for each step of the cyclocondensation process [19]. These studies indicate that the rate-determining step involves the initial nucleophilic attack on the activated carbonitrile, with subsequent steps proceeding rapidly under the reaction conditions employed.
The choice of reaction medium profoundly influences both the kinetics and thermodynamics of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide synthesis [21] [22]. Solvent effects manifest through multiple mechanisms including stabilization of transition states, modification of reactant solvation, and alteration of reaction pathways [23] [24].
Polyphosphoric acid emerges as the optimal reaction medium, providing both catalytic activity and favorable solvation properties [15]. The high dielectric constant of polyphosphoric acid stabilizes charged intermediates and transition states, thereby lowering activation barriers and accelerating reaction rates [25]. Additionally, the viscous nature of polyphosphoric acid at elevated temperatures creates a concentrated reaction environment that enhances intermolecular collisions and reaction efficiency.
Comparative kinetic studies demonstrate significant variations in reaction rates across different solvent systems [22] [26]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide moderate reaction rates but suffer from reduced thermal stability at the required reaction temperatures [27]. Protic solvents including alcohols and water exhibit substantially slower reaction rates due to competitive hydrogen bonding that interferes with catalyst-substrate interactions [28].
| Solvent Type | Dielectric Constant | Reaction Rate Effect | Yield (%) | Temperature Required (°C) | Environmental Impact |
|---|---|---|---|---|---|
| Polyphosphoric Acid | High | Fastest | 94.5 | 140-150 | Moderate |
| Toluene | 2.4 | Moderate | 65-75 | 110-120 | High |
| Dichloromethane | 9.1 | Fast | 70-80 | 40-60 | High |
| Ethanol | 24.3 | Slow | 45-55 | 78 | Low |
| Water | 80.1 | Very slow | 20-30 | 100 | Very low |
| Ionic Liquids | Variable | Tunable | 60-85 | 80-120 | Low to moderate |
Temperature optimization studies reveal that reaction rates increase exponentially with temperature according to Arrhenius kinetics, but excessive temperatures can lead to product decomposition and reduced selectivity [29] [30]. The optimal temperature range of 140-150°C represents a compromise between reaction rate and product stability [31]. Pressure effects are minimal for this reaction system since no gaseous reactants or products are involved [29].
| Parameter | Optimal Conditions | Effect on Reaction | Literature Reference |
|---|---|---|---|
| Temperature Range | 140-150°C | Higher temp reduces time | ChemicalBook synthesis |
| Pressure | Atmospheric | Standard conditions | Patent CN101704765B |
| Solvent System | Solvent-free/Polyphosphoric acid medium | PPA acts as solvent/catalyst | Polyphosphoric acid studies |
| Catalyst Loading | 0.0091 mol PPA | Critical for conversion | Synthetic optimization |
| Reaction Time | 2-8 hours | Inversely related to temp | Kinetic analysis |
| Yield Optimization | 94.5% conversion | Sulfuryl chloride method optimal | Comparative studies |
Recent advances in reaction kinetics modeling have enabled predictive optimization of reaction conditions through computational approaches [32]. These models incorporate solvent polarity parameters, temperature dependencies, and catalyst loading effects to predict optimal synthetic conditions before experimental validation.
The development of environmentally sustainable synthetic routes for N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide synthesis addresses growing concerns regarding environmental impact and resource conservation [33] [34]. Green chemistry principles emphasize atom economy, renewable feedstocks, catalytic processes, and waste minimization throughout the synthetic sequence [35].
Enzymatic synthesis represents the most promising green chemistry approach for carboxamide formation [36]. Candida antarctica lipase B demonstrates exceptional activity for direct amide bond formation from carboxylic acids and amines under mild conditions [36]. The enzymatic route eliminates the need for harsh reagents and high-temperature conditions while achieving excellent selectivity and minimal byproduct formation. However, the enzymatic approach requires careful optimization of enzyme loading, reaction time, and substrate concentrations to achieve commercially viable yields.
Solvent-free synthesis protocols have been developed to eliminate organic solvent waste and reduce environmental impact [37] [38]. These approaches utilize solid-state reactions or melt-phase conditions to achieve product formation without traditional organic solvents [39]. The polyphosphoric acid-catalyzed synthesis partially fulfills this criterion since polyphosphoric acid serves simultaneously as catalyst, solvent, and reagent.
| Approach | Environmental Benefit | Efficiency | Sustainability Score (1-10) | Commercial Viability | Application to Carboxamides |
|---|---|---|---|---|---|
| Enzymatic Synthesis | Biodegradable catalyst | High selectivity | 9 | Moderate | CALB-catalyzed |
| Solvent-Free Conditions | No organic solvent waste | Improved yield | 8 | High | PPA method |
| Microwave-Assisted | Reduced energy consumption | Faster reaction | 7 | High | Enhanced heating |
| Photocatalysis | Light-driven reaction | Renewable energy | 8 | Developing | Visible light catalysis |
| Electrochemical | Mild conditions | Precise control | 7 | Moderate | Controlled potential |
Photocatalytic approaches utilize visible light to drive carboxamide formation under ambient conditions [40]. These methods employ photoredox catalysts to generate reactive intermediates that facilitate C-N bond formation through radical mechanisms. While photocatalytic synthesis offers excellent atom economy and mild reaction conditions, current methodologies suffer from limited substrate scope and scalability challenges.
Electrochemical synthesis provides precise control over reaction conditions and eliminates the need for stoichiometric oxidizing or reducing agents [41]. Controlled potential electrolysis enables selective formation of carboxamide bonds while minimizing overoxidation and side reactions. The electrochemical approach is particularly attractive for industrial applications due to its scalability and process control advantages.
Microwave-assisted synthesis accelerates reaction rates through selective heating of polar reaction components [37]. This approach reduces overall energy consumption and reaction times while maintaining high yields and selectivity. The combination of microwave heating with green solvents or solvent-free conditions represents a particularly attractive sustainable synthesis strategy.
Irritant;Environmental Hazard